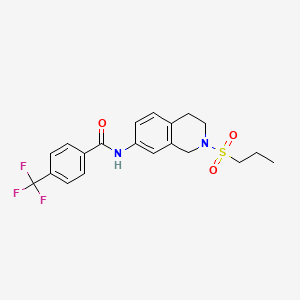
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is an intriguing organic compound that has garnered attention for its unique structural features and potential applications in various scientific fields. This compound's molecular framework combines a sulfonyl group, tetrahydroisoquinoline, and a trifluoromethyl-substituted benzamide, making it a valuable subject for research in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Tetrahydroisoquinoline Core: This step may include the Pictet-Spengler reaction, where an amine and an aldehyde or ketone react in the presence of an acid catalyst to form the tetrahydroisoquinoline nucleus.
Introduction of the Sulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core can be achieved using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves coupling the trifluoromethyl-substituted benzamide with the sulfonylated tetrahydroisoquinoline using conventional amide bond-forming techniques such as HATU or EDC coupling in the presence of a base.
Industrial Production Methods: While the laboratory synthesis route is well established, scaling up for industrial production may require optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Catalytic methods and flow chemistry are often employed for large-scale synthesis to enhance efficiency and sustainability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, to form more oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups within the benzamide or the tetrahydroisoquinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylbenzamide moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as PCC or DMSO in combination with acid catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Varied reagents depending on the functional group being substituted, such as halogenation agents for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Varied substituted benzamide derivatives.
科学研究应用
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide finds applications across multiple scientific disciplines:
Chemistry: Utilized in the synthesis of complex molecules due to its functional group diversity.
Biology: Potential as a biological probe or inhibitor for specific enzymes or receptors.
Medicine: Investigated for therapeutic potential, particularly in targeting diseases involving the central nervous system or metabolic pathways.
Industry: Applications in materials science for the development of novel polymers or as a precursor for advanced materials.
作用机制
The compound's mechanism of action is likely tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels relevant to its therapeutic or biological activity.
Pathways Involved: Could modulate signal transduction pathways, inhibit enzymatic activity, or alter cellular metabolic processes.
相似化合物的比较
Comparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide with other structurally similar compounds:
Uniqueness: Its specific combination of a sulfonyl tetrahydroisoquinoline with a trifluoromethylbenzamide sets it apart, offering a distinct balance of lipophilicity and electronic properties.
Similar Compounds: Include analogs with different substituents on the benzamide ring or variations in the tetrahydroisoquinoline core, such as N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzamide or N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide.
属性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHRUYMUKKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)

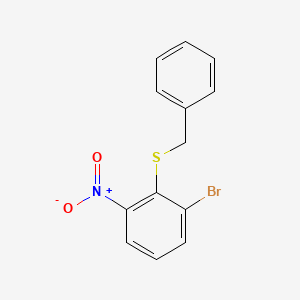
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)
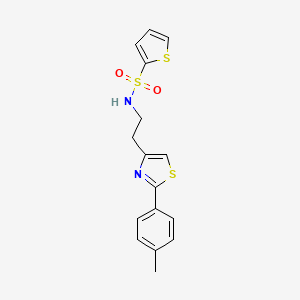
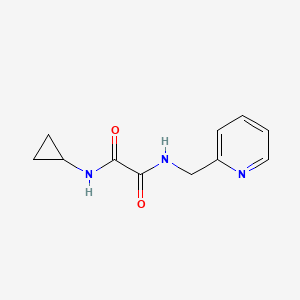
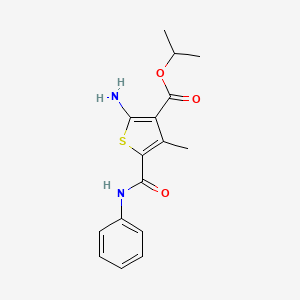
![3-[(E)-2-[(4-tert-butylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2946277.png)
![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)
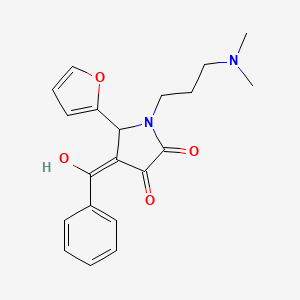

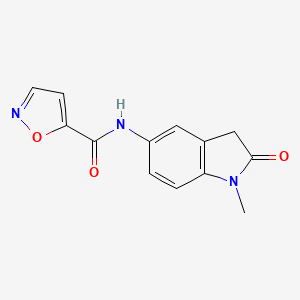
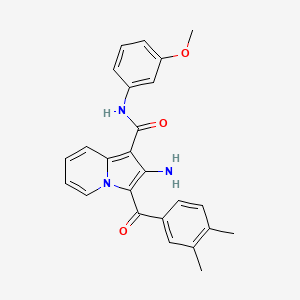
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)
